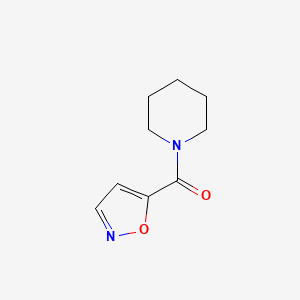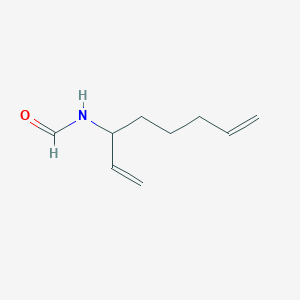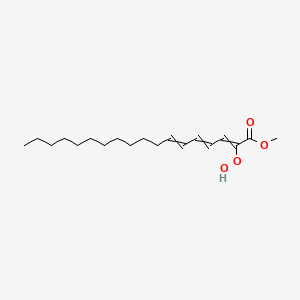
Methyl 2-hydroperoxyoctadeca-2,4,6-trienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroperoxyoctadeca-2,4,6-trienoate is an organic compound characterized by the presence of a hydroperoxy group attached to an octadecatrienoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroperoxyoctadeca-2,4,6-trienoate typically involves the hydroperoxidation of methyl octadeca-2,4,6-trienoate. This reaction can be carried out using hydrogen peroxide in the presence of a catalyst, such as molybdenum or tungsten compounds, under controlled temperature and pressure conditions. The reaction is usually performed in an organic solvent like dichloromethane or toluene to facilitate the formation of the hydroperoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity compounds suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydroperoxyoctadeca-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction of the hydroperoxy group can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, ozone, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of peroxides or epoxides.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroperoxyoctadeca-2,4,6-trienoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems, including its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of methyl 2-hydroperoxyoctadeca-2,4,6-trienoate involves the interaction of its hydroperoxy group with various molecular targets. This interaction can lead to the formation of reactive oxygen species, which can modulate cellular signaling pathways and induce oxidative stress. The compound’s effects are mediated through its ability to donate or accept electrons, influencing redox reactions and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,4,6-decatrienoate: Similar in structure but lacks the hydroperoxy group.
Methyl 2,4,6-octatrienoate: Another trienoate derivative with different chain length and functional groups.
Uniqueness
Methyl 2-hydroperoxyoctadeca-2,4,6-trienoate is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other trienoate derivatives and makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
94936-69-3 |
|---|---|
Molekularformel |
C19H32O4 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
methyl 2-hydroperoxyoctadeca-2,4,6-trienoate |
InChI |
InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23-21)19(20)22-2/h13-17,21H,3-12H2,1-2H3 |
InChI-Schlüssel |
XHGJJHXNSVNDOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC=CC=CC=C(C(=O)OC)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


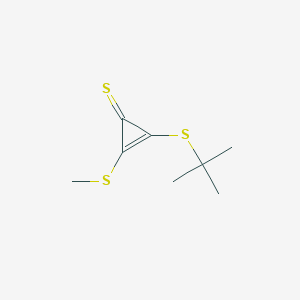
![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)

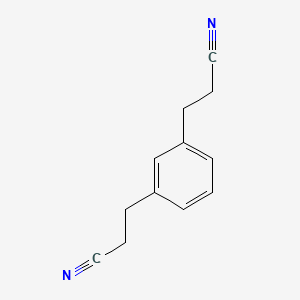
![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B14351684.png)
methanolate](/img/structure/B14351686.png)
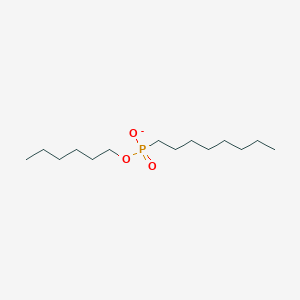
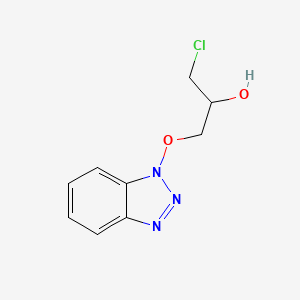
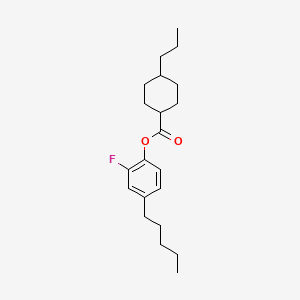
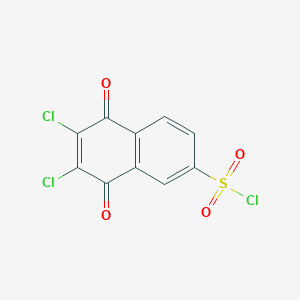

![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)
